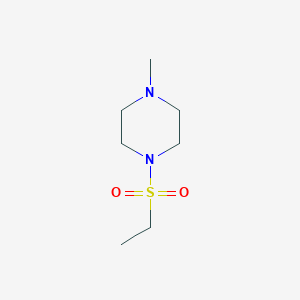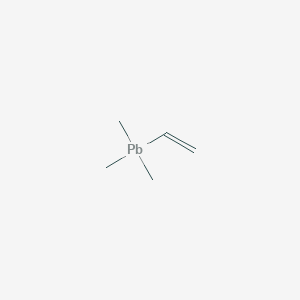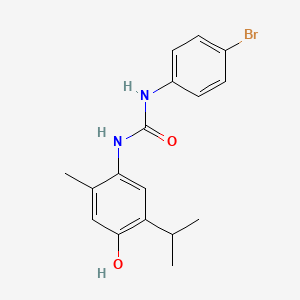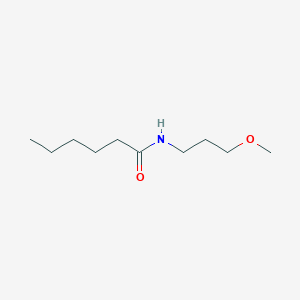
n-(3-Methoxypropyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-Methoxypropyl)hexanamide: is a chemical compound with the molecular formula C10H21NO2 It is an amide derivative of hexanoic acid, where the amide nitrogen is substituted with a 3-methoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxypropyl)hexanamide typically involves the reaction of hexanoic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HoBt (1-hydroxybenzotriazole) in a solvent such as dichloromethane (DCM). The reaction mixture is refluxed overnight to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: n-(3-Methoxypropyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of n-(3-Hydroxypropyl)hexanamide.
Reduction: Formation of n-(3-Methoxypropyl)hexylamine.
Substitution: Formation of various substituted amides depending on the substituent introduced.
科学的研究の応用
n-(3-Methoxypropyl)hexanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-(3-Methoxypropyl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
n-Hexanamide: A simpler amide with no substituents on the nitrogen.
n-(3-Hydroxypropyl)hexanamide: An oxidized derivative with a hydroxyl group instead of a methoxy group.
n-(3-Methoxypropyl)butanamide: A similar compound with a shorter carbon chain.
Uniqueness: n-(3-Methoxypropyl)hexanamide is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
6283-00-7 |
|---|---|
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC名 |
N-(3-methoxypropyl)hexanamide |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-7-10(12)11-8-6-9-13-2/h3-9H2,1-2H3,(H,11,12) |
InChIキー |
YWLLMTOOSQFUDB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


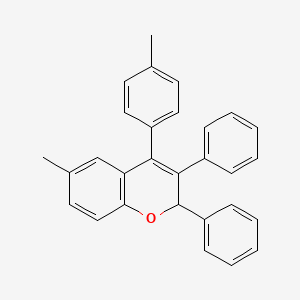
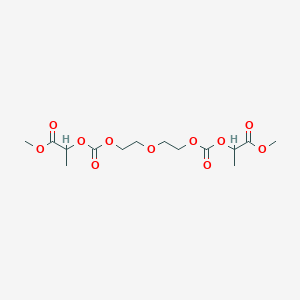
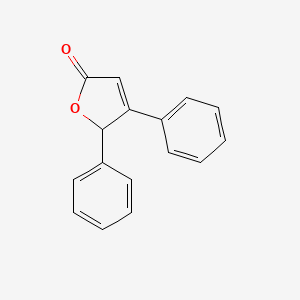
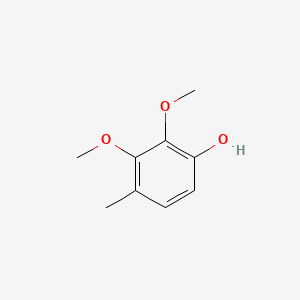

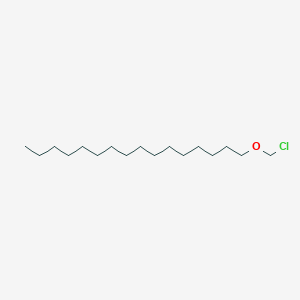
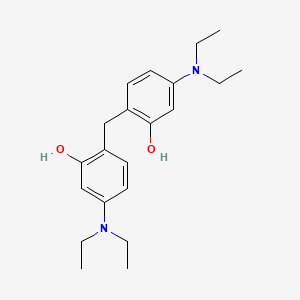
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)
